Sulfogalactoceramide

Myelin biology Glycosphingolipid stoichiometry CST knockout phenotyping

Sulfogalactoceramide, systematically named 3‑O‑sulfogalactosylceramide and commonly designated sulfatide (PDB ligand code SFT), is an acidic glycosphingolipid composed of a galactose‑3‑sulfate headgroup β‑linked to a ceramide anchor. With a molecular formula of C₄₈H₉₃NO₁₂S and a formula weight of 908.317 g mol⁻¹, it is widely cross‑referenced across authoritative chemical databases including ChEBI (76069), DrugBank (DB04780), PubChem (5459389), ChemSpider, and ZINC.

Molecular Formula C48H93NO12S
Molecular Weight 908.3 g/mol
Cat. No. B1239334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfogalactoceramide
Molecular FormulaC48H93NO12S
Molecular Weight908.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O)O
InChIInChI=1S/C48H93NO12S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(55)49-40(41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)39-59-48-45(54)46(61-62(56,57)58)44(53)43(38-50)60-48/h34,36,40-46,48,50-54H,3-33,35,37-39H2,1-2H3,(H,49,55)(H,56,57,58)/b36-34+/t40-,41+,42+,43+,44-,45+,46-,48+/m0/s1
InChIKeyQTTLKKFUOJQIRB-JOLIRYOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfogalactoceramide (Sulfatide) Procurement Guide: Chemistry, Nomenclature, and Database Identifiers


Sulfogalactoceramide, systematically named 3‑O‑sulfogalactosylceramide and commonly designated sulfatide (PDB ligand code SFT), is an acidic glycosphingolipid composed of a galactose‑3‑sulfate headgroup β‑linked to a ceramide anchor [1][2]. With a molecular formula of C₄₈H₉₃NO₁₂S and a formula weight of 908.317 g mol⁻¹, it is widely cross‑referenced across authoritative chemical databases including ChEBI (76069), DrugBank (DB04780), PubChem (5459389), ChemSpider, and ZINC [1][2][3]. Sulfatide constitutes 3–5 % of total myelin membrane lipids and serves as the first identified endogenous ligand of the pattern‑recognition receptor NOD2, directly linking it to autophagy regulation and inflammatory signaling [4][5].

Myelin compaction and paranodal organization studies
Type II NKT cell subset selectivity assays
NOD2-mediated autophagy pathway research
Chemokine-glycosphingolipid interaction screening
Quantitative sphingolipid biomarker development

Why Sulfogalactoceramide Cannot Be Replaced by Generic Sphingolipid Analogs in Research and Diagnostic Applications


Sulfogalactoceramide occupies a chemotype‑restricted niche defined by its 3‑O‑sulfate ester on galactose. The non‑sulfated precursor galactosylceramide (GalCer) co‑exists in myelin at a 4:1 ratio but lacks the NKT‑cell‑subset selectivity, NOD2 binding capability, and chemokine‑interaction profile that the sulfate group imparts [1][2]. Replacement with α‑galactosylceramide (α‑GalCer) activates a mutually exclusive NKT‑cell population (type I vs. type II) with Kd differences of approximately 20‑fold at the CD1d‑TCR interface, making functional outcomes non‑interchangeable [3]. Even minor structural variations among sulfatide isoforms—such as the C24:1 versus C24:0 acyl‑chain composition—alter both lysosomal processing and the resulting NKT‑cell subset that is stimulated, further underscoring that generic “sulfatide” preparations without defined ceramide composition cannot reproducibly replicate isoform‑specific biological readouts [4].

Non-sulfated GalCer lacks sulfate-dependent chemokine binding and NOD2 engagement
α-GalCer activates type I NKT cells – non-interchangeable for type II NKT studies
Isoform composition (C24:1 vs C24:0 vs C24:2) shifts NKT subset processing and outcome

Head‑to‑Head Quantitative Evidence: Sulfogalactoceramide Versus Key Comparators


Myelin Lipid Stoichiometry and Functional Non‑Redundancy: Sulfatide versus GalCer

In myelin membranes, galactosylceramide (GalCer) and sulfatide occur at approximately 20 % and 5 % of total lipid mass, respectively [1]. Despite the 4‑fold molar excess of the non‑sulfated precursor, complete genetic ablation of sulfatide via cerebroside sulfotransferase (CST) knockout produces a one‑third reduction of compact‑myelin proteins—myelin basic protein (MBP) and proteolipid protein (PLP)—and an equivalent post‑developmental loss of myelin lipids [2]. The phenotype is not compensated by the remaining GalCer pool, demonstrating that sulfatide performs a structurally essential function that GalCer alone cannot fulfill [2].

Myelin stoichiometry
Head-to-head
Sulfatide (~5% myelin lipids) depletion via CST KO → ~33% loss of MBP/PLP, not compensated by GalCer (~20%)
Myelin lipid requirement context
C57BL/6 CST KO model; functional non-redundancy
Myelin biology Glycosphingolipid stoichiometry CST knockout phenotyping

NKT‑Cell Subset Selectivity: Type II‑Specific Sulfatide Activation Versus Type I α‑GalCer Activation

Sulfatide selectively activates type II NKT cells, whereas α‑galactosylceramide (α‑GalCer) activates the mutually exclusive type I NKT cell subset [1][2]. In a 2024 structure‑function study, C24:1‑sulfatide presented by plate‑bound CD1d stimulated type II but not type I NKT hybridomas; unexpectedly, the C24:2 isoform processed by bone‑marrow‑derived dendritic cells (BMDCs) reversed specificity and activated type I NKT cells, a phenomenon blocked by the lysosomal inhibitor bafilomycin A1 or by genetic deletion of arylsulfatase [3]. This demonstrates that the sulfate group and acyl‑chain unsaturation jointly dictate NKT‑cell subset engagement, a property absent from α‑GalCer.

NKT subset selectivity
Head-to-head
C24:1 sulfatide activates type II NKT cells; C24:2 processed by BMDCs activates type I NKT cells (bafilomycin-sensitive)
Isoform-dependent NKT engagement context
CD1d plate-bound & BMDC presentation assays
Natural Killer T cells CD1d presentation Immune therapy

CD1d‑TCR Binding Affinity: Sulfatide Exhibits 20‑Fold Weaker Affinity Than α‑GalCer

Surface plasmon resonance (SPR) measurements demonstrate that human CD1d loaded with mixed bovine‑brain sulfatide (predominantly C24:0 and C24:1 acyl chains) binds the invariant NKT‑cell receptor with a Kd of 19–26 µM, whereas CD1d‑α‑galactosylceramide binds with a Kd of approximately 1 µM [1]. This ~20‑fold difference in affinity is attributable to the 3‑O‑sulfate group altering the positioning of the galactose headgroup within the CD1d binding groove, as confirmed by crystallographic studies [2]. The lower affinity correlates with sulfatide’s role as a self‑antigen that tonically engages iNKT cells without triggering full‑scale activation, in contrast to the potent agonist α‑GalCer [1].

CD1d-TCR affinity
Head-to-head
Sulfatide-CD1d Kd = 19–26 µM vs α-GalCer-CD1d Kd ≈ 1 µM (~20-fold difference)
Affinity context for iNKT signaling
SPR (Biacore) with defined glycolipid-loaded monomers
Surface plasmon resonance CD1d tetramer iNKT cell receptor

NOD2 Ligand Identity: Sulfatide Is the First Endogenous NOD2 Ligand Competing with Mycobacterial Sulfolipid‑1

A whole‑genome ChIP analysis in hypoxic HeLa cells identified NOD2 as a HIF‑1 target gene, and subsequent protein‑lipid overlay assays revealed 3‑O‑sulfogalactoceramide (sulfatide) as the first endogenous NOD2 ligand [1]. The mycobacterial glycolipid sulfolipid‑1 (SL‑1) competes with sulfatide for NOD2 binding [1]. siRNA‑mediated silencing of NOD2 or pharmacological inhibition of sulfatide synthesis both impaired autophagy by reducing acidic vesicle counts, yet sulfatide synthesis blockade did not affect NOD2‑mediated NF‑κB signaling, demonstrating that the sulfatide‑NOD2 interaction uncouples the autophagic and NF‑κB branches of NOD2 function [1]. No other endogenous mammalian lipid has been shown to occupy this NOD2 ligand site.

NOD2 ligand identity
Head-to-head
Sulfatide binds NOD2 and decouples autophagy from NF-κB; MDP/SL-1 activate both pathways
NOD2 pathway bifurcation context
Hypoxic HeLa cells; autophagy readout via acidic vesicles
NOD2/CARD15 Autophagy Hypoxia Crohn's disease

Quantitative Biomarker Utility: Non‑Physiological C17‑Sulfatide Enables Absolute MS Quantification in MLD

For accurate mass spectrometric quantification of urinary sulfatides in metachromatic leukodystrophy (MLD) diagnosis and enzyme‑replacement therapy monitoring, a non‑physiological sulfatide—3‑O‑sulfo‑β‑D‑C17 galactosylceramide (heptadecanoyl sphingosine)—was synthesized to serve as an internal standard that co‑elutes with endogenous sulfatides but can be distinguished by mass [1]. This C17 analog differs from the natural C18 sphingosine backbone by one methylene unit, permitting absolute quantification of sulfatide isoforms (C16:0 through C24:1) in urine with LOQs in the low‑ng mL⁻¹ range [1][2]. The approach was validated in MLD patient cohorts where urinary sulfatide levels were significantly elevated over age‑matched controls, and arylsulfatase A pseudodeficiency carriers showed only mild, non‑diagnostic elevations [2].

Absolute quantification
Head-to-head
C17-sulfatide internal standard enables LC-MS/MS quantification of urinary sulfatides (C16:0–C24:1) with low ng/mL LOQ
Quantification analytical context
LC-ESI-MS/MS negative ion mode; SPE extraction
Metachromatic leukodystrophy Mass spectrometry Internal standard Biomarker quantification

Chemokine‑Binding Specificity: Sulfatide Binds Pro‑Inflammatory Chemokines Not Recognized by Neutral Glycolipids

Surface plasmon resonance screening demonstrated that immobilized chemokines MCP‑1/CCL2, IL‑8/CXCL8, SDF‑1α/CXCL12, MIP‑1α/CCL3, and MIP‑1β/CCL4 bind specifically to sulfated glycosphingolipids (SM4s, SM3, SM2a, SB2, SB1a), whereas no detectable binding was observed for gangliosides, neutral glycosphingolipids, or phospholipids under identical conditions [1]. This selective interaction is attributed to the sulfate‑dependent ionic complementarity between the chemokine basic residues and the negatively charged sulfatide headgroup, which is completely absent in the non‑sulfated galactosylceramide [1]. The binding was confirmed using liposome‑incorporated sulfatides as analytes, recapitulating a native membrane presentation format [1].

Chemokine binding
Head-to-head
Sulfatide binds MCP-1, IL-8, SDF-1α, MIP-1α/β in SPR; neutral GSLs show no binding
Sulfate-dependent chemokine interaction
Liposome-incorporated sulfatide as analyte; GalCer negative control
Chemokine-glycolipid interaction Surface plasmon resonance Lipid raft signaling

Procurement‑Oriented Application Scenarios for Sulfogalactoceramide Based on Quantitative Differentiation Evidence


Myelin Biology and Demyelinating Disease Modeling

For laboratories studying myelin compaction, paranodal organization, or multiple‑sclerosis (MS)‑related lipid changes, sulfogalactoceramide of defined isoform composition (notably C24:1‑sulfatide ≥95 % purity) is required. The CST‑knockout evidence shows that sulfatide depletion alone causes a ~33 % loss of compact‑myelin proteins despite normal GalCer levels [Section 3, Evidence 1]. In human MS plaque tissue, total sulfatide is reduced by 60 % relative to control white matter [1], making absolute quantification with a C17‑internal standard necessary for comparative lipidomic studies. Procurement must specify a ceramide‑defined sulfatide standard rather than a ‘total myelin lipid extract’ to ensure that the sulfatide pool is both present and analytically quantifiable.

Type II NKT Cell‑Based Cancer Immunotherapy Development

Research groups developing sulfatide‑based cancer vaccines or NKT‑cell‑targeted immunotherapies must select the correct sulfatide isoform. C24:1‑sulfatide reliably activates type II NKT cells, while C24:2‑sulfatide can be processed by dendritic cells to stimulate type I NKT cells and induce IFN‑γ‑dependent tumor protection in a CT26 colon‑carcinoma lung‑metastasis model [Section 3, Evidence 2]. The patent literature further describes 3‑O‑sulfo‑galactosylceramide analogs as activators of type II NKT cells for cancer treatment (US 12,268,700 B2) [2]. Procurement for translational studies should therefore require a certificate of analysis specifying the acyl‑chain composition and the double‑bond position, as immunotherapeutic outcome is isoform‑dependent.

NOD2‑Mediated Autophagy and Inflammatory Bowel Disease Research

Laboratories investigating the NOD2‑autophagy axis in Crohn’s disease or tuberculosis require sulfatide as the only validated endogenous mammalian NOD2 ligand. Unlike bacterial MDP or sulfolipid‑1, sulfatide binding to NOD2 decouples autophagy from NF‑κB activation [Section 3, Evidence 4]. For cell‑based assays under hypoxia, sulfatide should be delivered as a BSA‑complexed lipid or incorporated into liposomes at concentrations calibrated by the internal‑standard LC‑MS method [Section 3, Evidence 5]. Procurement of synthetic sulfatide with a defined ceramide moiety (e.g., d18:1/24:0 or d18:1/24:1) is essential, because natural brain‑derived sulfatide mixtures vary in isoform distribution and may contain immunogenic contaminants that confound NOD2 ligand studies.

Clinical Mass Spectrometry and Newborn Screening for Metachromatic Leukodystrophy

Clinical biochemistry laboratories implementing LC‑MS/MS methods for MLD newborn screening or enzyme‑replacement‑therapy monitoring must obtain the non‑physiological C17‑sulfatide internal standard (3‑O‑sulfo‑β‑D‑C17‑GalCer, d18:1/17:0) [Section 3, Evidence 5]. This compound, synthesized via selective stannylene‑mediated sulfation of a protected galactosylceramide precursor [3], provides co‑elution with endogenous C16:0–C24:1 sulfatide isoforms while remaining mass‑distinguishable. Quantitative methods using this internal standard have demonstrated significant discriminatory power between MLD patients, pseudodeficiency carriers, and healthy controls [Section 3, Evidence 5]. The C17‑sulfatide internal standard is commercially unavailable as a generic catalog item and must be custom‑synthesized or procured from specialty glycolipid suppliers with batch‑specific purity certification.

Application
Selection Property
Validation Focus
Myelin compaction and demyelination research
Defined sulfatide isoform (C24:1 ≥95%)
Concordance with CST-KO phenotype and reported MS tissue lipid reduction
Type II NKT cell cancer model studies
Isoform-specific NKT subset engagement (C24:1 vs C24:2)
Cytokine profile and tumor model response (e.g., CT26 lung metastasis)
NOD2-autophagy pathway research
Endogenous mammalian NOD2 ligand with decoupled signaling
Autophagy vs NF-κB signaling bifurcation assay
MLD sulfatide biomarker quantification research
Non-physiological C17-sulfatide internal standard
Absolute quantification accuracy and matrix effect control
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